Oscillamide Y
Description
Structure
2D Structure
Properties
Molecular Formula |
C45H59N7O10 |
|---|---|
Molecular Weight |
858 g/mol |
IUPAC Name |
(2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-12-[(2R)-butan-2-yl]-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C45H59N7O10/c1-5-27(2)38-42(58)47-35(23-18-29-14-19-32(53)20-15-29)43(59)52(4)28(3)39(55)48-36(25-30-11-7-6-8-12-30)40(56)46-24-10-9-13-34(41(57)51-38)49-45(62)50-37(44(60)61)26-31-16-21-33(54)22-17-31/h6-8,11-12,14-17,19-22,27-28,34-38,53-54H,5,9-10,13,18,23-26H2,1-4H3,(H,46,56)(H,47,58)(H,48,55)(H,51,57)(H,60,61)(H2,49,50,62)/t27-,28+,34-,35+,36+,37+,38+/m1/s1 |
InChI Key |
KCAKUFQSCADGHZ-JNFDXLRCSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N1)NC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)CC3=CC=CC=C3)C)C)CCC4=CC=C(C=C4)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NCCCCC(C(=O)N1)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)CC3=CC=CC=C3)C)C)CCC4=CC=C(C=C4)O |
Synonyms |
oscillamide Y |
Origin of Product |
United States |
Isolation, Cultivation, and Production of Oscillamide Y
Cyanobacterial Source Organisms and Strain Specificity
Oscillamide Y is predominantly found in certain genera of cyanobacteria, highlighting the specificity of its biosynthesis.
Oscillatoria agardhii, now often referred to as Planktothrix agardhii, has been identified as a primary producer of this compound. The compound was first isolated and characterized from toxic Oscillatoria agardhii NIES-610. nih.govmdpi.comnies.go.jpnih.gov Another strain, Oscillatoria agardhii NIES-204, has also been assessed for anabaenopeptin production, including variants like this compound. mdpi.com
Optimized Cultivation Methodologies for Enhanced Production
Optimizing cultivation conditions is crucial for enhancing the production of this compound and related anabaenopeptins. Studies on Planktothrix and Nostoc strains, which produce anabaenopeptin congeners including this compound, have shown that fed-batch cultivation in BG11 medium at 20 °C under continuous light (60–80 μmol m−2 s−1) in photo bioreactors over several weeks can yield these compounds. nih.gov
Table 1: Influence of Temperature on this compound Production in Microcystis BM 10
| Temperature (°C) | This compound Production | Growth Optimum |
| 20 | Higher | Sub-optimal |
| 25 | Lower | Optimal |
Extraction and Purification Techniques from Biomass
The isolation of this compound from cyanobacterial biomass typically involves a series of advanced extraction and purification steps to achieve high purity.
Following cell harvest, disruption, and methanol (B129727) extraction, anabaenopeptins, including this compound, can be obtained in high purity through one to two steps of preparative liquid chromatography on reversed-phase columns. nih.gov Liquid chromatography-electrospray ionization-mass spectrometry (LC/ESI-MS) has been successfully employed for the identification of this compound in environmental samples, such as water blooms of Planktothrix (Oscillatoria) rubescens. capes.gov.brnih.gov
For quantitative monitoring of cyanopeptides in water samples, an automated online-solid phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) and high-resolution tandem mass spectrometry (HRMS/MS) has been validated. researchgate.netchimia.cheawag.ch This method utilizes a gradient elution with methanol and ultrapure water, both acidified with 0.1% formic acid, and employs electrospray ionization (ESI) in both positive and negative modes for HRMS/MS analysis. acs.org This advanced chromatographic approach allows for quantification in the low nanogram per liter (ng/L) range with high accuracy (85-116%) and minimal relative matrix effects (<25%). researchgate.netchimia.ch
Automated extraction and enrichment protocols significantly enhance the efficiency and sensitivity of this compound detection and quantification. The online-SPE HPLC-HRMS/MS method represents a key advancement, enabling the automated monitoring of various cyanopeptides, including this compound, in surface waters. researchgate.netchimia.cheawag.ch This protocol involves enriching analytes by pumping nanopure water through an equilibrated SPE cartridge, streamlining the sample preparation process and improving detection limits. chimia.ch
Advanced Chemical Structure Elucidation and Stereochemical Analysis
Detailed Structural Characteristics of Oscillamide Y
This compound is characterized by a complex cyclic peptide framework, featuring a unique ureido linkage and a distinct arrangement of amino acid residues.
Cyclic Hexapeptide Framework with Ureido Linkage
This compound is classified as a cyclic hexapeptide, a type of compound that is non-ribosomally synthesized by cyanobacteria. nih.govnih.govnih.govbiorxiv.org A defining characteristic of this compound, shared with other anabaenopeptins, is the presence of a unique ureido linkage. nih.govnih.govciteab.comnih.govuni.lu153.126.167 This linkage serves to connect the α-amino group of an exocyclic amino acid, designated as position 1, to the amino group of a conserved D-lysine residue, located at position 2 within the peptide structure. nih.govnih.govciteab.comnih.gov This specific ureido bridge imparts crucial conformational rigidity to the molecule, which is essential for its biological activity. citeab.com The general structural representation for anabaenopeptins, which this compound adheres to, is X1-CO-[Lys2-X3-X4-MeX5-X6], where the bracket delineates the cyclic portion of the peptide and 'X' denotes variable amino acids at their respective positions. nih.govnih.gov this compound possesses a molecular formula of C45H59N7O10 uni.lu, and its protonated molecular ion ([M+H]+) has been determined at m/z 858.4389 biorxiv.orguni.lu.
Core Pentapeptide Ring System
The central macrocyclic component of this compound, consistent with the anabaenopeptin class, is a pentapeptide ring system. nih.govciteab.com This ring is formed through the cyclization of the C-terminal carboxyl group of the amino acid at position 6 to the ε-amino group of the D-lysine residue at position 2. nih.govnih.gov The D-lysine at position 2 is a highly conserved feature among anabaenopeptins originating from cyanobacteria, with other amino acids typically adopting an L-configuration. nih.gov this compound is structurally analogous to Anabaenopeptin A, with a notable difference being the presence of an isoleucine residue in this compound where Anabaenopeptin A contains a valine within the macrocycle. nih.gov The amino acid constituents identified in this compound include L-NMeAla, L-Hty, L-Phe, L-alloIle, D-Lys, and L-Tyr. metabolomicsworkbench.org
Exocyclic Amino Acid Moiety
An essential feature of this compound's architecture is the exocyclic amino acid moiety, which is covalently linked to the cyclic core via the aforementioned ureido bridge. nih.govnih.govciteab.com This exocyclic residue is specifically attached to the α-amino group of the lysine (B10760008) residue. nih.govnih.govciteab.com In this compound, this corresponds to a variable N-terminal amino acid located at position 1. citeab.com The comprehensive amino acid composition, including the exocyclic residue, comprises L-NMeAla, L-Hty, L-Phe, L-alloIle, D-Lys, and L-Tyr. metabolomicsworkbench.org
Spectroscopic and Spectrometric Methodologies for Full Structural Assignment
The complete structural and stereochemical assignment of this compound relies on a combination of advanced analytical techniques, primarily high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in the untargeted analysis of cyanobacterial metabolites, including cyanopeptides like this compound. uni.lu This technique enables the precise determination of the molecular mass and elemental composition. uni.lumetabolomicsworkbench.org For this compound, HRMS has confirmed a protonated molecular ion ([M+H]+) at m/z 858.4389 biorxiv.orguni.lu and its molecular formula as C45H59N7O10. uni.luuni.lu
Tandem Mass Spectrometry (MS/MS) provides critical fragmentation patterns that are indispensable for elucidating the compound's planar structure and identifying its constituent amino acids and their sequence. uni.lu153.126.167uni.lumetabolomicsworkbench.org Diagnostic fragment ions, such as the characteristic m/z 84 for lysine, are utilized to confirm the presence of specific amino acid residues. Furthermore, specific fragmentation patterns aid in the assignment of anabaenopeptin structural variants. biorxiv.org For instance, in the structural elucidation of hydanto-oscillamide Y (a related derivative), MS/MS analysis revealed a significant fragment ion at m/z 635.3560 ([C35H49N5O6]+), resulting from the cleavage of the C–N bond between Lys-C-2 and the nitrogen of the hydantoin (B18101) moiety, alongside another fragment at m/z 663.3527 ([C36H49N5O7]+). metabolomicsworkbench.org Typically, mass accuracy below 5 ppm is achieved for compounds detected using these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive structural and stereochemical assignment of cyanopeptides. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Rotating-frame Overhauser Effect Spectroscopy (ROESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to determine the connectivity of atoms and the precise sequence of amino acids within the peptide. uni.lu153.126.167metabolomicsworkbench.org
NMR is particularly effective when compounds are available in higher concentrations, such as those obtained from cyanobacterial cultures or blooms. For this compound, NMR data has been instrumental in confirming the presence and arrangement of its constituent amino acids, including Phe, NMeAla, Hty, Ile, Lys, and Tyr. metabolomicsworkbench.org The 1H NMR spectra also exhibit distinctive chemical shifts for the ureido bridge protons, typically observed between 6 and 7 ppm in DMSO-d6, providing a clear spectroscopic signature for this unique linkage. uni.lu To establish the absolute configuration of the chiral amino acid centers, Marfey's method is often utilized in conjunction with HR ESI LCMS. 153.126.167metabolomicsworkbench.org Through this combined approach, the absolute configurations of the amino acids in this compound were determined as L-NMeAla, L-Hty, L-Phe, L-alloIle, D-Lys, and L-Tyr. metabolomicsworkbench.org
Table 1: Key Structural and Spectrometric Data for this compound
| Characteristic | Value | Source |
| Molecular Formula | C45H59N7O10 | uni.luuni.lu |
| Protonated Molecular Ion | [M+H]+ m/z 858.4389 | biorxiv.orguni.lu |
| Amino Acid Constituents | L-NMeAla, L-Hty, L-Phe, L-alloIle, D-Lys, L-Tyr | metabolomicsworkbench.org |
| Peptide Type | Cyclic Hexapeptide | nih.govnih.govnih.govbiorxiv.orgciteab.comnih.gov |
| Key Linkage | Ureido linkage | nih.govnih.govciteab.comnih.govuni.lu153.126.167 |
Table 2: Amino Acid Absolute Configurations in this compound
| Amino Acid | Absolute Configuration | Source |
| NMeAla | L- | metabolomicsworkbench.org |
| Hty | L- | metabolomicsworkbench.org |
| Phe | L- | metabolomicsworkbench.org |
| alloIle | L- | metabolomicsworkbench.org |
| Lys | D- | metabolomicsworkbench.org |
| Tyr | L- | metabolomicsworkbench.org |
One-Dimensional NMR (¹H, ¹³C NMR)
One-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, serves as a foundational technique in the elucidation of complex natural product structures like this compound. These methods provide critical information regarding the types of protons and carbons present, their chemical environments, and their connectivity within the molecule.
For this compound, comprehensive ¹H and ¹³C NMR spectra were recorded, typically in deuterated solvents such as DMSO-d6 at controlled temperatures (e.g., 300 K) researchgate.net. The analysis of these spectra allowed for the identification of characteristic signals corresponding to the various amino acid residues composing the cyclic peptide. For instance, the distinctive chemical shifts of amide protons (NH), alpha-protons (α-H), and carbonyl carbons (C') were crucial for assigning individual amino acid units researchgate.net. Unlike some related hydantoin derivatives that exhibit signal doubling due to rotamers, this compound has been observed to present a single rotamer, simplifying its 1D NMR analysis mdpi.com.
Key NMR data for this compound (compound 14 in the original study) in DMSO-d6 at 300 K include characteristic chemical shifts for its constituent amino acids: Phenylalanine (Phe), N-Methylalanine (NMeAla), Homotyrosine (Hty), Isoleucine (Ile), Lysine (Lys), and Tyrosine (Tyr) researchgate.netmdpi.com.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d6 (300 K)
| Amino Acid | Proton (δ, ppm) | Carbon (δ, ppm) | Notes |
| Phe-1 | NH 8.62, α-H 4.38, β-H 3.32/2.74 | C' 170.71, α-C 54.90, β-C 37.49 | Aromatic protons at 7.05, 7.19, 7.15 ppm researchgate.net. |
| NMeAla-2 | N-Me 1.77, α-H 4.79 | N-Me 27.00, α-C 54.21, β-C 13.77 | N-methyl group is distinctive researchgate.net. |
| Hty-3 | NH 8.43, α-H 4.54, β-H 2.76/2.60 | C' 171.18, α-C 53.79, β-C 36.63 | Aromatic protons at 6.96, 6.63 ppm researchgate.net. |
| Ile-4 | NH 8.04, α-H 4.16 | C' 172.65, α-C 57.10, β-C 36.63, γ-C 29.96, δ-C 18.87/19.25 | Characteristic branched-chain signals researchgate.net. |
| Lys-5 | NH 6.60, α-H 3.93, ε-NH 7.13 | C' 172.57, α-C 54.67, β-C 31.86, γ-C 20.31, δ-C 28.03, ε-C 38.32 | Lysine's unique side chain signals researchgate.net. |
| Tyr-6 | NH 8.03, α-H 4.36, OH 9.18 | C' 170.6, α-C 51.6, β-C 37.4 | Aromatic protons at 7.02, 6.63 ppm uzh.ch. |
Two-Dimensional NMR (COSY, HSQC, HMBC, HOHAHA, DQF-COSY)
Two-dimensional (2D) NMR techniques are indispensable for establishing the through-bond and through-space connectivities within complex molecules, providing a more definitive structural assignment than 1D NMR alone. For this compound, a suite of 2D NMR experiments was employed, including COSY, TOCSY, ROESY, HSQC, and HMBC researchgate.netmdpi.com. While HOHAHA and DQF-COSY were specifically mentioned in the outline, the cited research on this compound predominantly refers to TOCSY and ROESY in addition to COSY, HSQC, and HMBC for comprehensive analysis researchgate.netmdpi.com. DQF-COSY is a variant of COSY that provides improved resolution and cleaner results by filtering out singlet signals sdsu.eduwisc.edu.
COSY (COrrelation SpectroscopY): This homonuclear 2D experiment identifies protons that are scalar (J-) coupled to each other, revealing direct proton-proton connectivities within spin systems sdsu.eduwikipedia.org. For this compound, COSY correlations were crucial for tracing proton networks within each amino acid residue, such as the α-H to β-H correlations in Phe, Hty, Ile, and Lys, and the correlations within the side chains researchgate.netmdpi.com.
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a proton-detected heteronuclear 2D experiment that shows one-bond correlations between protons and directly attached carbons (¹H-¹³C) sdsu.eduwikipedia.org. This technique was vital for assigning carbon signals to their corresponding directly bonded protons, confirming the carbon skeleton of each amino acid unit in this compound researchgate.netmdpi.com.
TOCSY (TOtal Correlation SpectroscopY): Similar to HOHAHA, TOCSY reveals all protons within a coupled spin system, regardless of the number of bonds separating them, provided they are within the same amino acid residue researchgate.netmdpi.comwikipedia.org. This helped in confirming the identity of the amino acid spin systems.
ROESY (ROtating-frame Overhauser Effect SpectroscopY): ROESY provides through-space correlations (Nuclear Overhauser Effect, NOE), which are indicative of spatial proximity between protons researchgate.netmdpi.com. These correlations are essential for determining the conformation of the cyclic peptide and for confirming the sequence by observing NOEs between protons of adjacent residues across amide bonds.
The combined analysis of these 1D and 2D NMR data provided a comprehensive understanding of the planar structure and connectivity of this compound, confirming its composition as a hexapeptide with a specific sequence and cyclic architecture researchgate.netmdpi.comresearchgate.netnih.gov.
Determination of Absolute Stereochemistry
The determination of the absolute stereochemistry of chiral centers within this compound is crucial for a complete structural characterization, as it dictates the molecule's three-dimensional arrangement and biological activity.
Application of Marfey's Method
Marfey's method is a widely used and powerful technique for determining the absolute configuration of amino acids, particularly within peptides and natural products mdpi.com. The procedure involves the acid hydrolysis of the peptide into its constituent amino acids, followed by derivatization of these amino acids with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) mdpi.comnih.gov. The resulting diastereomeric derivatives are then separated and identified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) mdpi.commdpi.com. The retention times of the derivatized amino acids are compared to those of authentic D- and L-amino acid standards derivatized with the same reagent, allowing for the assignment of their absolute configurations mdpi.comnih.gov.
For this compound and related anabaenopeptins, Marfey's method has been successfully applied to establish the absolute configurations of its amino acid residues mdpi.comnih.govresearchgate.netresearchgate.netnih.gov. Specifically, for hydanto-oscillamide Y (a derivative closely related to this compound, sharing the same amino acid composition), the application of Marfey's method in conjunction with HR ESI LCMS established the absolute configurations of the amino acids as L-NMeAla, L-Hty, L-Phe, L-alloIle, D-Lys, and L-Tyr mdpi.com. The presence of D-Lysine is a conserved feature across many anabaenopeptins, including this compound nih.govnih.gov.
Chiral Chromatography
Chiral chromatography, particularly chiral-phase High-Performance Liquid Chromatography (HPLC), complements Marfey's method in the determination of absolute stereochemistry by enabling the direct separation of enantiomers or diastereomers mz-at.deajol.infowikipedia.org. Unlike conventional chromatography, chiral chromatography employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation mz-at.dewikipedia.org.
While the primary literature on this compound's structure elucidation prominently features Marfey's method for amino acid stereochemistry researchgate.netmdpi.com, chiral chromatography is a standard and often coupled technique for confirming stereochemical assignments in natural products mdpi.comresearchgate.netresearchgate.net. For instance, studies on other anabaenopeptin-like compounds and related cyanobacterial metabolites have utilized chiral-phase HPLC to determine the absolute configurations of their chiral centers researchgate.netresearchgate.net. This method can be applied to the intact molecule or its degradation products, providing an independent means of verifying the stereochemical assignments obtained from other techniques. The ability to separate and quantify individual enantiomers is critical, especially when dealing with compounds like peptides that possess multiple chiral centers ajol.infomdpi.com.
Corroboration via Total Synthesis Stereocontrol
Total synthesis, when executed with high stereocontrol, serves as a powerful method for corroborating the absolute stereochemistry of complex natural products nih.govrsc.orgnih.govchemrxiv.orgcapes.gov.br. By synthesizing the compound from known chiral precursors or through stereoselective reactions, and then demonstrating its identical properties (e.g., spectroscopic data, optical rotation) to the natural product, the assigned absolute configuration can be unequivocally confirmed.
The total synthesis of this compound has been reported, demonstrating that synthetic approaches can provide access to this complex cyclic peptide psu.edu. Furthermore, the synthesis of anabaenopeptins, including this compound, has been achieved through approaches designed for rapid access to these compounds, implying a controlled stereochemical outcome researchgate.net. Such stereocontrolled total syntheses are designed to build the molecule with the precise absolute configurations at each chiral center as determined by analytical methods. The successful synthesis of this compound, matching the characteristics of the natural isolate, provides strong corroborative evidence for the absolute stereochemistry established through NMR analysis and Marfey's method.
Total Synthesis and Analogue Derivatization
Synthesis of Oscillamide Y Analogues and Derivatives
Exploration of Ureido Linkage Modifications
The ureido linkage is a defining characteristic of anabaenopeptins, including this compound, and plays a critical role in their structural integrity and biological activity mdpi.comresearchgate.net. This linkage is typically situated at position 2, connecting the α-amino group of a variable N-terminal amino acid (position 1) to the amino group of lysine (B10760008) mdpi.com. This specific connectivity imparts conformational rigidity to the molecule, which is considered crucial for its biological functions mdpi.com.
In the biosynthesis of these compounds by cyanobacteria, non-ribosomal peptide synthetases (NRPSs) are responsible for generating cyclic 5-amino acid peptide families that feature an exocyclic amino acid attached via this distinctive ureido linkage researchgate.net. The synthetic strategies for this compound actively explore and utilize the N-acyl urea (B33335) functionality to enable the on-resin self-cleaving head-to-side chain macrocyclization, which is a key step in forming the cyclic structure nih.gov. Mass spectrometry studies on related anabaenopeptins have shown that the ureido linkage is prone to preferential fragmentation, leading to ring opening and confirming the presence of lysine in the side chain mdpi.com.
Comparative Analysis of Synthetic and Natural Product Characteristics
A rigorous comparative analysis between synthetic and natural this compound has been conducted to confirm the fidelity of the synthetic product and to investigate its biological properties.
High-performance liquid chromatography (HPLC) comparison with an authentic sample of natural this compound confirmed that the synthesized isomer containing L-N-methylalanine and L-homotyrosine corresponded to the natural product acs.orgfigshare.comacs.org. Further structural confirmation was obtained through 1H NMR and 1H-1H COSY NMR experiments acs.orgfigshare.comacs.org.
However, a notable discrepancy emerged concerning the biological activity. While natural this compound was originally reported as a potent inhibitor of chymotrypsin (B1334515) acs.orgmdpi.com, the synthetic this compound and its three analogues, when tested as competitive and slow-tight binding inhibitors of chymotrypsin, showed no inhibitory activity figshare.comacs.org. This finding is contrary to initial literature expectations regarding the synthetic compound's activity figshare.comacs.org.
Table 1: Chymotrypsin Inhibitory Activity: Synthetic vs. Natural this compound
| Compound | Chymotrypsin Inhibitory Activity | Reference |
| Natural this compound | Potent inhibitor | acs.orgmdpi.com |
| Synthetic this compound | No inhibitory activity | figshare.comacs.org |
| Synthetic Analogues | No inhibitory activity | figshare.comacs.org |
Biosynthetic Pathways and Genetic Basis
Non-Ribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis
Oscillamide Y is assembled by non-ribosomal peptide synthetases (NRPSs), which are large, modular enzymes that function as protein templates to build peptide chains without the use of messenger RNA (mRNA) or ribosomes. mdpi.comwikipedia.org This independence from the ribosomal machinery allows for the incorporation of a diverse array of building blocks, including D-amino acids, N-methylated amino acids, and other non-proteinogenic residues, which are characteristic of non-ribosomal peptides (NRPs). wikipedia.orgnih.gov
Each module within an NRPS is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. nih.gov A minimal NRPS module typically consists of three core domains:
Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl adenylate. oup.com
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm. researchgate.net
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module. mdpi.com
The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster. For anabaenopeptins, this is known as the anabaenopeptin (apt) gene cluster. researchgate.netnih.gov These clusters have been identified in a variety of cyanobacterial genera, including Planktothrix, Anabaena, Nodularia, and Sphaerospermopsis. researchgate.netnih.govresearchgate.net this compound was first isolated from Oscillatoria agardhii (now classified as Planktothrix agardhii), and its production is linked to the expression of the apt gene cluster in this and other cyanobacteria. mdpi.comnih.gov Genomic analyses have shown that the apt gene cluster is often located near other biosynthetic gene clusters, such as those for spumigins. researchgate.net
The structure of this compound is a cyclic hexapeptide with the sequence Tyr-CO-[Lys-Ile-Hty-MeAla-Phe]. researchgate.netnih.gov The biosynthesis follows the colinearity rule, where the sequence of modules on the NRPS enzyme generally dictates the sequence of amino acids in the final peptide. oup.com
The proposed assembly is as follows:
Initiation: Biosynthesis is thought to begin with the activation of the exocyclic amino acid, Tyrosine (Tyr), which will ultimately form the ureido bond. oup.com
Elongation: The subsequent modules of the NRPS assembly line sequentially add the remaining amino acids: D-Lysine (Lys), Isoleucine (Ile), Homotyrosine (Hty), N-methyl-Alanine (MeAla), and Phenylalanine (Phe). researchgate.netoup.com An epimerization (E) domain is responsible for converting L-Lys to its D-configuration. nih.gov
Cyclization: The final step involves the release of the linear peptide from the NRPS. This is catalyzed by a thioesterase (Te) domain, which facilitates a macrocyclization event. The ring is closed by forming a peptide bond between the carboxyl group of the terminal Phenylalanine residue and the side-chain ε-amino group of the conserved D-Lysine residue. oup.comnih.gov
Table 1: Amino Acid Composition and Proposed Modular Arrangement for this compound Biosynthesis
| Position | Amino Acid | NRPS Module | Key Domains | Notes |
| 1 | Tyrosine (Tyr) | 1 | A, T, C | Exocyclic amino acid; involved in ureido bond formation. |
| 2 | D-Lysine (D-Lys) | 2 | A, T, C, E | Ring component; epimerized from L-Lys. Cyclization occurs at the ε-amino group. |
| 3 | Isoleucine (Ile) | 3 | A, T, C | Ring component. This residue distinguishes this compound from Anabaenopeptin A (which has Valine). researchgate.net |
| 4 | Homotyrosine (Hty) | 4 | A, T, C | Ring component; non-proteinogenic amino acid. |
| 5 | N-methyl-Alanine (MeAla) | 5 | A, T, C, M | Ring component; N-methylation occurs here. |
| 6 | Phenylalanine (Phe) | 6 | A, T, Te | Terminal ring component; C-terminus links to Lys side chain for cyclization. |
A: Adenylation, T: Thiolation, C: Condensation, E: Epimerization, M: N-methylation, Te: Thioesterase
Elucidation of Ureido Bond Formation Mechanism
A defining structural characteristic of this compound and all anabaenopeptins is the ureido bond that connects the exocyclic amino acid (Tyr) to the α-amino group of the D-Lysine residue. mdpi.comnih.gov The precise enzymatic mechanism for the formation of this bond has not been fully elucidated and remains an area of active investigation. researchgate.netmdpi.com However, recent studies on related systems and the identification of likely intermediates have provided significant insights. researchgate.netmdpi.com
Recent research has led to the isolation and characterization of hydantoin (B18101) derivatives of several anabaenopeptins, including a hydantoin derivative of this compound, from a Microcystis bloom. mdpi.comresearcher.lifenih.gov These compounds are proposed to be the previously missing intermediates in the anabaenopeptin biosynthetic pathway. mdpi.comresearchgate.netglobalauthorid.com The discovery of these "hydantoanabaenopeptins" suggests that the formation of the ureido group may proceed through a hydantoin intermediate. mdpi.com One proposed route involves the N-carboxylation of the initial amino acid, followed by an intramolecular cyclization to form a hydantoin ring while tethered to the NRPS. mdpi.comnih.gov This hydantoin ring is then hydrolyzed to form the final ureido linkage, a reaction that could occur during the condensation process or as the final step catalyzed by the thioesterase domain. mdpi.com
Role of Post-Translational Modifications (e.g., N-methylation)
Post-translational modifications are critical for the structural diversity and biological activity of NRPs. oup.com In this compound, the alanine (B10760859) residue at position 5 is N-methylated. This modification is not optional but rather an integral part of the biosynthetic assembly line. oup.com It is catalyzed by a dedicated N-methyltransferase (M) domain, which is embedded within the fifth NRPS module. oup.comnih.gov The M-domain is typically found situated between conserved motifs of the adenylation (A) domain. oup.com It functions by transferring a methyl group from the donor molecule S-adenosyl-l-methionine (SAM) to the nitrogen atom of the aminoacyl substrate once it is attached to the adjacent T-domain. oup.com
Genomic and Proteomic Investigations of Biosynthetic Enzymes
The study of the enzymes responsible for this compound production relies heavily on "omics" technologies. ua.esmdpi.com Genomic investigations, particularly genome mining of cyanobacterial species, have been fundamental in identifying and annotating the apt gene clusters that encode the large NRPS enzymes. researchgate.netmdpi.com These genomic blueprints allow researchers to predict the structure of the resulting peptide by analyzing the number and organization of the NRPS modules and the specificity-conferring codes within the adenylation domains. oup.comresearchgate.net
While genomics provides the potential blueprint, proteomics offers a direct view of the actual protein machinery present in the cell. ua.esfrontiersin.org Proteomic analyses can confirm the expression of the NRPS enzymes encoded by the apt gene cluster, providing evidence that the pathway is active. frontiersin.org This is crucial because the correlation between mRNA transcript levels (transcriptomics) and the abundance of functional proteins can be weak. ua.es By identifying the biosynthetic enzymes directly, proteomics validates genomic predictions and provides essential information for understanding the regulation and function of the this compound biosynthetic pathway. ua.esmdpi.com
Biotechnological Approaches for Biosynthetic Pathway Engineering
The complex structure and potent bioactivities of cyanobacterial secondary metabolites like this compound have spurred interest in harnessing their biosynthetic machinery for the production of novel compounds and for improving yields of known ones. Biotechnological engineering of the this compound pathway, while still an area of developing research, leverages established techniques in metabolic engineering and synthetic biology, primarily focusing on the manipulation of its Non-Ribosomal Peptide Synthetase (NRPS) gene cluster.
The core strategy for engineering the biosynthesis of complex natural products like this compound is the heterologous expression of its biosynthetic gene cluster (BGC). mdpi.comfrontiersin.org This process involves identifying and isolating the complete set of genes responsible for the compound's synthesis from the native producer, such as Planktothrix or Oscillatoria species, and transferring it into a more manageable host organism. nih.govoup.com The choice of a heterologous host is critical and is often a well-characterized, fast-growing, and genetically tractable bacterium like Escherichia coli or a species from the genus Streptomyces. frontiersin.orgnih.govmdpi.com
The successful heterologous expression of a large NRPS cluster, such as the one responsible for anabaenopeptin and by extension this compound synthesis, presents several challenges. These include the large size of the gene clusters, which can be over 25 kb, and the need for the host to supply the correct precursor amino acids. nih.gov Furthermore, the host must be able to correctly transcribe and translate the cyanobacterial genes and properly fold the large, multi-domain NRPS enzymes. mdpi.com
Research findings have demonstrated the feasibility of expressing complex peptide biosynthetic pathways in heterologous hosts. For instance, the successful expression of other cyanobacterial and actinomycetal peptide gene clusters has paved the way for similar work on the this compound pathway. frontiersin.orgnih.govnih.gov These studies provide a blueprint for the steps required:
Gene Cluster Identification: The anabaenopeptin (apt) gene cluster, responsible for this compound production, is identified within the genome of the native cyanobacterial strain. nih.gov
Cloning: The entire gene cluster is cloned into a suitable expression vector. This is a non-trivial step due to the large size of NRPS genes. frontiersin.org
Host Transformation: The vector containing the BGC is introduced into the chosen heterologous host. mdpi.com
Fermentation and Analysis: The recombinant host is cultured under conditions that induce the expression of the cloned genes, and the production of this compound is monitored using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.gov
Engineering the biosynthetic pathway can also involve more targeted modifications. By altering specific domains within the NRPS modules, researchers can potentially create novel derivatives of this compound. For example, modifying the adenylation (A) domain, which is responsible for selecting the amino acid monomer, could lead to the incorporation of different amino acids into the peptide backbone, resulting in new analogues with potentially altered bioactivities. This approach of "biomimetic engineering" holds significant promise for diversifying the vast chemical space of non-ribosomal peptides. researchgate.net
The table below outlines the key components and strategies involved in the biotechnological engineering of the this compound biosynthetic pathway.
| Strategy/Component | Description | Research Findings/Relevance |
| Heterologous Host | An organism used to express the genes from the native producer. Common choices include E. coli and Streptomyces species. | These hosts have well-established genetic tools and grow faster than many cyanobacteria, facilitating research and production. mdpi.comfrontiersin.org |
| Biosynthetic Gene Cluster (BGC) | The complete set of genes required for the synthesis of a natural product. For this compound, this is the anabaenopeptin (apt) gene cluster. | The apt gene cluster contains the NRPS genes (aptA-E) that assemble the hexapeptide backbone. nih.gov |
| Expression Vector | A DNA molecule, such as a plasmid or cosmid, used to carry the BGC into the host organism. | Vectors must be able to accommodate large DNA inserts (often >25 kb for NRPS clusters) and be compatible with the chosen host. frontiersin.org |
| Pathway Engineering | Genetic modification of the BGC to alter the final product or improve yield. | Altering NRPS domains, such as the adenylation or condensation domains, can lead to the creation of novel peptide analogues. researchgate.net |
While the specific heterologous production of this compound is a target for future research, the foundational knowledge and tools derived from studies on similar non-ribosomal peptides provide a clear path forward for its biotechnological production and engineering.
Biological Activities and Molecular Mechanisms of Action
Protease Inhibitory Activity
Oscillamide Y has been identified as an inhibitor of several proteases, with varying degrees of potency and specificity. This inhibitory action is a key aspect of its bioactivity.
This compound is recognized as an inhibitor of the serine protease chymotrypsin (B1334515). mdpi.comd-nb.infotandfonline.comresearchgate.net Studies have reported its inhibitory activity with a half-maximal inhibitory concentration (IC50) value of less than 50 µM. mdpi.com The presence of a tyrosine residue in the exocyclic position of this compound is thought to contribute to its chymotrypsin inhibition. d-nb.info However, there are conflicting reports in the scientific literature, with at least one study concluding that this compound, along with other structurally related anabaenopeptins, does not inhibit chymotrypsin-like enzymes. allpeptide.com Despite this, the balance of evidence suggests that chymotrypsin is a target for this compound. mdpi.comtandfonline.comresearchgate.netasm.org
This compound demonstrates notable inhibitory activity against carboxypeptidase A (CPA). researchgate.netmdpi.comnih.gov Anabaenopeptins containing an exocyclic tyrosine or other aromatic/aliphatic amino acids have been shown to be potent inhibitors of CPA. nih.govfrontiersin.org Anabaenopeptins with exocyclic Ile and Tyr have been shown to inhibit CPA strongly with IC50 values in the range of 0.0052–0.022 μg/mL. mdpi.com The structural features of this compound, specifically the hydrophobic aromatic sidechain of tyrosine adjacent to the ureido moiety, are believed to promote favorable interactions within the active site of CPA. nih.gov
The inhibitory activity of anabaenopeptins against carboxypeptidase B (CPB) is highly dependent on the nature of the exocyclic amino acid. Potent inhibition is observed in anabaenopeptins that possess a basic residue, such as arginine or lysine (B10760008), in this position. mdpi.comfrontiersin.org These positively charged residues are thought to interact favorably with the S1' binding pocket of CPB, which is adapted to recognize basic amino acids. researchgate.netresearchgate.net Given that this compound contains a tyrosine residue, it is not expected to be a potent inhibitor of CPB.
The inhibitory profile of this compound against trypsin and elastase is a subject of some debate in existing research. Several sources indicate that this compound, along with similar anabaenopeptins, inhibits elastase, with one report specifying an IC50 value below 50 µM. mdpi.comtandfonline.comallpeptide.com Conversely, other studies have found that anabaenopeptins, including this compound, did not inhibit elastase. mdpi.comnih.gov Regarding trypsin, the consensus is that this compound is not an effective inhibitor. allpeptide.commdpi.comnih.gov The lack of a basic residue like arginine or lysine in its structure, which is typically preferred for trypsin inhibition, supports this observation. mdpi.com
| Enzyme | This compound Inhibitory Activity | Reported IC50 |
|---|---|---|
| Chymotrypsin | Inhibitor mdpi.comd-nb.infotandfonline.comresearchgate.net (Conflicting reports exist allpeptide.com) | < 50 µM mdpi.com |
| Carboxypeptidase A (CPA) | Potent Inhibitor researchgate.netmdpi.comnih.govnih.gov | Not specified for this compound, but related anabaenopeptins show values of 0.0052–0.022 µg/mL mdpi.com |
| Carboxypeptidase B (CPB) | Likely Weak Inhibitor frontiersin.org | Data not available |
| Trypsin | No significant inhibition allpeptide.commdpi.comnih.gov | - |
| Elastase | Inhibitor mdpi.comtandfonline.comallpeptide.com (Conflicting reports exist mdpi.comnih.gov) | < 50 µM mdpi.com |
The exocyclic residue plays a crucial role in determining specificity and potency by interacting with the S1' binding pocket of the protease. researchgate.net For carboxypeptidase A, the hydrophobic pocket favors aromatic or linear sidechains, explaining the high potency of anabaenopeptins with exocyclic tyrosine or isoleucine, like this compound. nih.govfrontiersin.org In contrast, the active site of carboxypeptidase B contains a negatively charged aspartate residue that specifically recognizes positively charged residues like arginine or lysine, explaining the lower affinity of tyrosine-containing anabaenopeptins for this enzyme. frontiersin.orgresearchgate.net The ureido bond linkage and the D-Lysine residue that forms the ring are also critical conserved features for this class of inhibitors. nih.gov
Phosphatase Inhibitory Activity
This compound has been investigated for its ability to inhibit protein phosphatases, specifically the serine/threonine protein phosphatase 1 (PP1). However, the findings are contradictory. One study reported that this compound was a weak inhibitor of PP1, showing no effect even at a concentration of 100 μg/mL. mdpi.comnih.gov In stark contrast, the same research group in another part of their study reported a potent IC50 value of 62 ng/mL for this compound against PP1. mdpi.comnih.gov Other research suggests that the amino acid in the exocyclic position is a key determinant of activity, with arginine (as in anabaenopeptin F) favoring phosphatase inhibition, while tyrosine (as in this compound) directs the activity towards chymotrypsin inhibition. d-nb.info Despite some evidence of activity, it is generally considered a less potent phosphatase inhibitor compared to other cyanobacterial peptides like microcystins. researchgate.netencyclopedia.pub
| Enzyme | This compound Inhibitory Activity | Reported IC50 |
|---|---|---|
| Protein Phosphatase 1 (PP1) | Conflicting reports: Described as both a weak mdpi.comnih.gov and potent mdpi.comnih.gov inhibitor. | No effect at 100 µg/mL mdpi.comnih.gov and also 62 ng/mL mdpi.comnih.gov |
Protein Phosphatase 1 (PP1) Inhibition
This compound has demonstrated inhibitory activity against Protein Phosphatase 1 (PP1), a key serine/threonine phosphatase involved in numerous cellular processes. However, reports on its potency are conflicting. One 2015 study on anabaenopeptins from Baltic Sea cyanobacteria reported that this compound exhibited PP1 inhibition with a half-maximal inhibitory concentration (IC50) of 62 ng/mL. mdpi.com This was more potent than the isomeric forms of anabaenopeptin A, which had IC50 values of 86 and 88 ng/mL. mdpi.com
Conversely, an earlier paper referenced in the same study considered this compound to be only a weak inhibitor of PP1, showing no effect even at a concentration of 100 μg/mL. mdpi.com This earlier work suggested that the presence of Arginine in the exocyclic position of anabaenopeptins was linked to potent inhibitory activity, a feature that this compound lacks. mdpi.com Other related compounds, such as oscillamide C, have a reported IC50 value of 0.9 μM for PP1. mdpi.com Generally, anabaenopeptins are considered inhibitors of serine/threonine protein phosphatases, though often with lower potency than other cyanotoxins like microcystins. mdpi.comnih.gov
Protein Phosphatase 2A (PP2A) Inhibition
Protein Phosphatase 2A (PP2A), another major serine/threonine phosphatase, is also a target of oscillamides. While specific IC50 values for this compound against PP2A are not prominently detailed, literature reviews indicate that oscillamides, including this compound, inhibit PP2A with IC50 values in the micromolar range. mdpi.com Related compounds, oscillamide B and oscillamide C, isolated from Planktothrix (Oscillatoria) agardhii and P. rubescens, were found to inhibit both PP1 and PP2A. nih.gov The general class of anabaenopeptins is recognized for its inhibitory action against both PP1 and PP2A. nih.govoup.com
Other Enzyme Inhibition Profiles
The enzymatic inhibition profile of this compound extends beyond protein phosphatases. Notably, there are contradictory findings regarding its effect on the serine protease chymotrypsin.
Initial reports identified this compound, isolated from a toxic strain of Oscillatoria agardhii, as a potent chymotrypsin inhibitor. nih.govmdpi.com However, a subsequent study that achieved the total solid-phase synthesis of this compound and three of its isomers found no competitive or slow, tight-binding inhibitory activity against chymotrypsin at concentrations up to 100 μM for any of the synthesized compounds or for an authentic sample of natural this compound. This finding stands in clear variance with the originally published results.
This compound has also been shown to be active against carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase. mdpi.comoup.com In contrast, one study found that it did not induce inhibition of other serine proteases such as elastase, trypsin, or thrombin. mdpi.com The inhibitory activity of anabaenopeptins is highly dependent on their specific structure, particularly the amino acid residue in the exocyclic position. mdpi.com
| Enzyme | Inhibitory Activity of this compound | IC50 / Finding | Reference |
|---|---|---|---|
| Protein Phosphatase 1 (PP1) | Inhibitory | 62 ng/mL | mdpi.com |
| Protein Phosphatase 1 (PP1) | Weak / No Inhibition | No effect at 100 µg/mL | mdpi.com |
| Protein Phosphatase 2A (PP2A) | Inhibitory | In the µM range | mdpi.com |
| Chymotrypsin | Inhibitory | IC50 < 50 µM | mdpi.com |
| Chymotrypsin | No Inhibition | No effect at 100 µM | researchgate.net |
| Carboxypeptidase A (CPA) | Inhibitory | Activity detected | mdpi.com |
| Trypsin | No Inhibition | No activity detected | mdpi.com |
| Elastase | No Inhibition | No activity detected | mdpi.com |
| Thrombin | No Inhibition | No activity detected | mdpi.com |
Cellular Mechanisms of Action (Non-human Models)
In vitro Mechanistic Studies
In vitro studies have been central to characterizing the molecular action of this compound. Enzyme assays have been the primary tool, revealing its inhibitory effects on PP1, PP2A, and carboxypeptidase A. mdpi.commdpi.com These assays measure the direct interaction between the compound and purified enzymes, providing IC50 values that quantify potency.
A key mechanistic study involved the total synthesis of this compound, which was crucial ing its role as a chymotrypsin inhibitor. researchgate.net By synthesizing the natural product and its stereoisomers, researchers could definitively test their biological activity without the presence of potential co-contaminants from natural extracts. The finding that neither the synthetic nor authentic natural this compound inhibited chymotrypsin suggests that the initially reported activity may have been due to other co-isolated compounds. researchgate.net This highlights the importance of using pure, chemically-defined substances in mechanistic studies.
In vivo Studies in Non-Human Organisms (e.g., zooplankters, crustaceans)
The ecological role and toxicological impact of this compound have been investigated in several non-human aquatic organisms. Anabaenopeptins as a class are recognized for their toxicity towards zooplankton and crustaceans, which is linked to their enzyme-inhibiting properties. nih.govmdpi.comresearchgate.net
A 2024 study specifically investigating compounds from a Planktothrix rubescens bloom found that this compound displayed toxicity towards the crustacean Daphnia magna. tandfonline.com Notably, in the same study, anabaenopeptins A and B did not produce significant toxicity at environmentally relevant concentrations, indicating a higher toxic potential of this compound towards this model organism. tandfonline.com
Another study examined the effects of newly isolated anabaenopeptins on the crustacean Thamnocephalus platyurus. While the compounds, including a novel anabaenopeptin, did not cause acute lethal toxicity at concentrations up to 40 μg/ml, they did lead to a deterioration of the physiological state of the larvae, observed as reduced mobility. This sublethal effect underscores that even in the absence of immediate mortality, these peptides can negatively impact the health and fitness of aquatic invertebrates.
Structure Activity Relationship Sar Studies
Impact of Amino Acid Substitutions on Biological Activity
No specific data is available in the public domain regarding the impact of substituting the amino acid residues within the Oscillamide Y structure on its biological activity.
Significance of Stereochemistry on Inhibitory Potency
Detailed studies on how the stereochemistry of the constituent amino acids of this compound influences its inhibitory potency have not been found in the available scientific literature.
Role of the Exocyclic Amino Acid Moiety in Target Specificity
The role of the exocyclic amino acid moiety of this compound in determining its target specificity is not documented in currently accessible research.
Influence of Modifications to the Cyclic Core and Ureido Bridge
Information regarding how modifications to the cyclic core structure or the ureido bridge of this compound affect its biological activity is not available in the public scientific literature.
Advanced Analytical and Characterization Methodologies for Research Applications
High-Resolution Mass Spectrometry-Based Profiling of Analogues and Metabolites
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the comprehensive profiling of Oscillamide Y, its structural analogues, and potential metabolites in complex biological samples. unipd.it This approach is fundamental in metabolomic studies of cyanobacteria, such as Microcystis spp., which are known producers of this compound. frontiersin.org HRMS-based methods, particularly when coupled with tandem mass spectrometry (MS/MS), allow for the detailed characterization of the chemical diversity within a sample. frontiersin.org
The process involves analyzing the fragmentation patterns of ions in the mass spectrometer. frontiersin.org By comparing the MS/MS spectra of unknown compounds to those of known standards like this compound, researchers can identify related structures and potential new analogues. frontiersin.org Global molecular networking analysis, for instance, can depict the chemical diversity of a Microcystis metabolome, highlighting clusters of structurally related peptides. frontiersin.org This allows for the identification of previously uncharacterized analytes that share fragmentation patterns with known compounds, suggesting they are new variants. frontiersin.org Untargeted metabolomics strategies using LC-HRMS are employed to evaluate the chemical diversity of metabolites produced by cyanobacterial strains, leading to the discovery of new or strain-specific compounds. researchgate.net
Quantitative Analytical Methods for Research Samples
Accurate quantification of this compound in research samples, such as surface waters, is critical for monitoring and research purposes. Quantitative methods are designed to determine the precise concentration of the target analyte, often at trace levels. gradcoach.com These methods typically involve statistical analysis to ensure the reliability of the measurements. gradcoach.comlooppanel.com
A highly advanced and automated method for quantifying this compound is online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-high resolution tandem mass spectrometry (HPLC-HRMS/MS). researchgate.netresearchgate.net This technique enables the quantitative monitoring of numerous cyanobacterial peptides, including this compound, in surface waters at very low concentrations. researchgate.netchimia.ch The primary advantage of online SPE is the automation of sample cleanup and enrichment, which reduces analysis time and improves results compared to offline methods. mdpi.com
The method involves a multi-stage process where a water sample is first loaded onto an SPE cartridge, which retains and concentrates the analytes. mdpi.comnih.gov The enriched compounds are then eluted from the cartridge and transferred to an analytical HPLC column for separation before being detected by the HRMS/MS system. researchgate.netresearchgate.net This integrated approach allows for high accuracy and can quantify cyanopeptides in the low ng/L range. researchgate.netresearchgate.net However, sample preparation steps like filtration can impact recovery rates; for this compound, a recovery of 49% has been reported after passing through a GF/F filter. researchgate.net
| Stage | Description | Purpose |
|---|---|---|
| Sample Loading | A defined volume of the sample is loaded into a sample loop while the LC-MS system analyzes the previously enriched sample. | Prepares the next sample for analysis, increasing efficiency. |
| Sample Enrichment | The sample from the loop is pumped over the online-SPE cartridge (e.g., Oasis HLB). Analytes are retained on the sorbent while the sample matrix is washed away. | Concentrates the analytes of interest and removes interfering substances. nih.gov |
| Elution and Analysis | The enriched analytes are eluted from the SPE cartridge by the HPLC mobile phase and directed onto the analytical column for chromatographic separation, followed by detection with HRMS/MS. | Separates the concentrated analytes and provides accurate mass data for identification and quantification. |
| Parameter | Value/Range | Significance |
|---|---|---|
| Quantification Range | Low ng/L | Demonstrates high sensitivity for detecting trace amounts in environmental samples. |
| Accuracy | 85–116% | Indicates the closeness of the measured value to the true value. |
| Relative Matrix Effects | <25% | Shows minimal interference from other components in the sample matrix. |
| Filtration Recovery (this compound) | 49% | Highlights the potential for significant analyte loss during pre-analysis sample filtration. researchgate.net |
Liquid chromatography-mass spectrometry (LC/MS) is a powerful and widely used analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. chemyx.comwikipedia.org This synergy makes it highly effective for identifying and quantifying compounds like this compound in complex mixtures. wikipedia.org The LC system separates the components of a sample, and the MS provides mass information that can confirm the identity of each component. wikipedia.org
In the context of this compound research, LC-HRMS methods have been developed to investigate the presence of various cyanometabolites in bloom samples. researchgate.net The technique is suitable for analyzing a broad range of compounds, including polar, nonvolatile, and thermally unstable molecules like peptides. chemyx.com After chromatographic separation, the eluted compounds are ionized and introduced into the mass spectrometer, which measures their mass-to-charge ratio (m/z), allowing for selective and sensitive detection. nih.gov Studies have successfully used LC-HRMS to detect this compound alongside other anabaenopeptin variants in environmental samples. researchgate.net
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is a fundamental technique for separating chemical mixtures into individual components. khanacademy.org This separation is essential for assessing the purity of a compound and for isolating specific isomers. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. khanacademy.orgresearchgate.net
For assessing peak purity, diode-array UV detectors (DAD) can be coupled with chromatography systems. sepscience.com The DAD compares UV spectra across a single chromatographic peak; if the spectra are identical, the peak is considered pure. sepscience.com When it comes to separating isomers—molecules with the same chemical formula but different structural arrangements—specific chromatographic strategies are required. Normal-phase chromatography (NPC) is often more effective than reversed-phase chromatography (RPC) for isomer separation because it relies on adsorptive interactions that can better distinguish between subtle structural differences. sepscience.com For more challenging separations, such as enantiomers, advanced techniques like liquid-liquid chromatography, including centrifugal partition chromatography (CPC), offer efficient, high-purity results on a preparative scale. rotachrom.com These methods are critical for obtaining pure this compound, free from its isomers, for detailed bioactivity studies.
Theoretical and Computational Studies
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking simulations are computational tools used to predict the preferred orientation of a ligand (like Oscillamide Y) when bound to a protein target, forming a stable complex. core.ac.uknih.govfrontiersin.org This technique is essential for identifying potential biological targets and elucidating the binding modes. core.ac.uknih.gov
This compound has been investigated through molecular docking against several protein targets:
SARS-CoV-2 Protease : In a study focusing on bioactive compounds from Oscillatoria sp., this compound was subjected to molecular docking against the SARS-CoV-2 protease, a key enzyme for viral replication. ukaazpublications.com The compound exhibited a binding energy of greater than -7 kcal/mol, indicating a favorable interaction. ukaazpublications.com This finding suggested its potential utility in the development of antiviral drugs for COVID-19. ukaazpublications.com
Carboxypeptidase A (CPA) and Protein Phosphatase 1 (PP1) : this compound has also shown inhibitory activity against CPA and PP1, with computational docking studies supporting these interactions. nih.gov
Allantoinase (EcALLase-BL21) : Molecular docking studies have included this compound in investigations against allantoinase, a member of the cyclic amidohydrolase family. researchgate.netdntb.gov.ua
Molecular docking provides insights into the binding affinity and the specific amino acid residues involved in the interaction. jrmds.inukaazpublications.com
Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Ligand-protein interaction analysis, often following molecular docking, identifies the specific types of bonds and contacts formed between the ligand and the target protein. These interactions are crucial for the stability of the protein-ligand complex and include hydrogen bonds, hydrophobic interactions, and sometimes salt bridges or π-stacking. researchgate.netnih.govwikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that establishes a correlation between the chemical structure of compounds and their biological activity. core.ac.uk QSAR models are particularly useful for compound classes that share a core structure, allowing for the prediction of properties like toxicity, persistence, and mobility, even for congeners where empirical data might be limited. usp.br This approach aids in prioritizing secondary metabolites for further research. usp.br While this compound is a depsipeptide, a class of compounds known for diverse biological activities, and related QSAR studies have been mentioned in the context of its synthesis and analogs, specific QSAR models or detailed results directly pertaining to this compound's activity were not extensively detailed in the provided information. ontosight.aicore.ac.ukacs.org
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are vital for understanding the dynamic behavior and structural flexibility of molecules, especially complex cyclic peptides like this compound. ontosight.aibiorxiv.org Proteins and ligands are highly dynamic systems, and MD simulations help to explore their conformational space, assess energetic stability, identify available binding pockets, and map the energy landscape. biorxiv.orgcresset-group.commdpi.com
MD simulations involve solvating the molecule with explicit water molecules and simulating its movement over time, generating an ensemble of representative structures. cresset-group.com Techniques such as Ramachandran plots are used in conformational analysis to identify the secondary structures of amino acid residues and confirm their flexibility in solution. nih.gov MD simulations can reveal the tendency of peptides to form folded conformations and provide insights into water-peptide interactions. nih.gov For macrocycles, specialized methods like LowModeMD can efficiently sample low-strain energy conformations by perturbing existing structures along MD trajectories. chemcomp.com
In Silico Prediction of Bioactivity and Target Spectra
In silico prediction of bioactivity and target spectra involves using computational tools to forecast the biological activities and potential molecular targets of a compound. jrmds.injrmds.ineijppr.com
PASS (Prediction of Activity Spectra for Substances) Program : This program predicts various physiological effects for substances, quantifying the probable activity (Pa) and probable inactivity (Pi). jrmds.injrmds.in For a compound to be considered viable for a specific medical activity, its Pa value must be greater than its Pi value. jrmds.in this compound has been analyzed using PASS prediction, which indicated its probable antiviral activity. ukaazpublications.com
ADMET Analysis : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is critical for assessing the drug-likeness of compounds. jrmds.injrmds.ineijppr.com This analysis evaluates properties such as aqueous solubility, intestinal permeability, molecular volume, and the number of rotatable bonds, which influence a molecule's flexibility and binding affinity. eijppr.com Compounds are also screened for potential toxicity and carcinogenicity. jrmds.in While the search results indicate that this compound (among other compounds from Oscillatoria sp.) was subjected to ADMET analysis and found to have significant ADME properties and to be non-toxic/non-carcinogenic in certain contexts, specific detailed ADMET parameters for this compound were not provided. jrmds.in
Molinspiration Cheminformatics : This server offers tools for bioactivity prediction, categorizing scores into considerable, moderate, or inactive biological activity based on a threshold of 0.00 and -0.50. eijppr.com
These in silico predictions provide an initial assessment of a compound's therapeutic potential and guide further experimental investigations.
Future Research Directions and Potential Academic Applications
Exploration of Undiscovered Analogues and Novel Biosynthetic Pathways
A key direction for future research involves the comprehensive exploration of undiscovered analogues of Oscillamide Y and a deeper elucidation of their biosynthetic pathways. This compound belongs to the anabaenopeptin family of cyclic peptides, which are produced nonribosomally by multifunctional enzyme complexes known as peptide synthetases nih.gov. Genome mining has revealed that anabaenopeptin gene clusters are widely distributed among cyanobacteria, and can also be found in tectomicrobia bacteria researchgate.net. This suggests a broader potential for discovering novel structural variants of this compound within diverse cyanobacterial strains and other microorganisms.
Understanding the precise enzymatic steps and genetic machinery involved in the biosynthesis of this compound is crucial. While general principles of nonribosomal peptide synthesis are known, specific details regarding the incorporation of unusual amino acids and the cyclization mechanisms unique to this compound and its analogues warrant further investigation. Research could focus on identifying and characterizing the specific biosynthetic gene clusters (BGCs) responsible for this compound production, potentially leading to the discovery of new enzymes or catalytic reactions. Such studies could involve advanced genomic and proteomic techniques, including direct pathway cloning (DiPaC) for capturing and expressing BGCs in heterologous hosts researchgate.net. This would not only provide insights into natural product diversity but also open avenues for biosynthetic engineering to produce novel compounds.
Deeper Elucidation of Specific Molecular Targets and Signaling Pathways
While this compound has been reported as a chymotrypsin (B1334515) inhibitor, a more profound understanding of its specific molecular targets and the signaling pathways it influences is essential norman-network.com. Natural products often exhibit pleiotropic effects, interacting with multiple biological targets. Future research should aim to precisely identify all relevant protein, enzyme, or receptor interactions that mediate its observed activities. This could involve high-throughput screening assays, affinity chromatography, and advanced proteomics techniques to pull down and identify interacting biomolecules.
Furthermore, investigating the downstream signaling cascades activated or inhibited by this compound is critical. Understanding how its interaction with a primary target translates into broader cellular responses will illuminate its biological roles. For instance, if it acts as an enzyme inhibitor, understanding the specific enzymatic pathway it disrupts and the subsequent cellular consequences would be a significant area of study. This research could leverage techniques such as phosphoproteomics, transcriptomics, and metabolomics to map the cellular changes induced by this compound. Insights gained could contribute to the fundamental understanding of cellular regulation and the roles of natural products in modulating biological processes.
Development of Advanced Synthetic Strategies for Complex Analogues
The complex cyclic peptide structure of this compound presents significant challenges and opportunities for synthetic chemistry. Efficient solid-phase total synthesis methods for this compound and its analogues have been reported, utilizing techniques such as Fmoc and allyl chemistries, and incorporating urea (B33335) functionalities researchgate.netacs.orgacs.org. However, continued development of advanced synthetic strategies remains a vital area of research.
Future work could focus on developing more convergent and atom-economical synthetic routes, potentially incorporating novel coupling reagents, protecting group strategies, or cascade reactions. The ability to synthesize a wide array of complex analogues with precise structural modifications is crucial for structure-activity relationship (SAR) studies, which aim to link specific structural features to biological activity. This includes exploring bidirectional synthesis approaches and optimizing macrocyclization conditions nih.govwayne.edu. Such advancements would facilitate the creation of libraries of this compound derivatives, enabling systematic investigation into how minor structural changes impact molecular target binding and biological effects.
Investigation of Ecological Roles and Chemical Ecology within Aquatic Systems
This compound is a cyanopeptide produced by cyanobacteria, such as Oscillatoria agardhii, which are prevalent in aquatic environments norman-network.comd-nb.info. Therefore, investigating its ecological roles and contributions to the chemical ecology within aquatic systems is a critical area for future research. Cyanobacterial peptides, including this compound, are believed to play roles in defense against grazers, competition with other microorganisms, or as signaling molecules within microbial communities researchgate.netoup.com.
Research in this area could involve field studies to monitor this compound concentrations in natural aquatic systems under varying environmental conditions, such as temperature, light intensity, and nutrient availability d-nb.infooup.com. This would help to understand the factors influencing its production and release. Laboratory experiments using controlled mesocosms could further elucidate its interactions with other aquatic organisms, including zooplankton, fish, and other microbial species researchgate.netresearchgate.net. Understanding the ecological pressures that drive the production of this compound could provide insights into the evolutionary biology of cyanobacteria and the complex chemical interactions that shape aquatic ecosystems.
Biotechnological Potential for Production and Pathway Manipulation
The biotechnological potential of this compound for sustainable production and pathway manipulation is another significant research direction. Given its natural origin from cyanobacteria, there is interest in optimizing its production through fermentation processes. This could involve strain improvement strategies, such as genetic engineering of cyanobacterial hosts to enhance yield or to produce specific analogues.
Research could also focus on manipulating the biosynthetic pathways of this compound to generate novel derivatives with altered or enhanced properties. This includes exploring the modular nature of nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) to introduce new functionalities or to combine modules from different BGCs researchgate.netoup.com. Such metabolic engineering approaches could lead to the production of "unnatural" natural products with tailored characteristics for various academic or potential industrial applications. The development of efficient heterologous expression systems for this compound BGCs would be a key enabler for this research researchgate.net.
Preclinical Research on Novel Enzyme Inhibitors for Research Tools and Lead Compound Discovery
This compound's reported activity as a chymotrypsin inhibitor positions it as a candidate for preclinical research focused on novel enzyme inhibitors norman-network.com. This research direction would aim to further characterize its inhibitory profile against a broader panel of enzymes and to understand the kinetics and thermodynamics of these interactions. The goal is not to develop a drug for human use at this stage, but rather to explore its potential as a valuable research tool or as a lead compound for the discovery of new enzyme inhibitors frontiersin.orgnih.gov.
Studies would involve detailed biochemical assays to determine potency, selectivity, and mechanism of inhibition. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be employed to visualize the binding of this compound to its target enzymes, providing atomic-level insights into its mode of action. This information is critical for rational design efforts aimed at optimizing the compound's properties for specific research applications or for developing new chemical scaffolds for future lead compound discovery frontiersin.orgcrownbio.commdpi.com. Such research contributes to the fundamental understanding of enzyme function and inhibition, providing valuable chemical probes for biological studies.
Q & A
Q. What methodologies are recommended for detecting and quantifying Oscillamide Y in environmental samples?
Methodological Answer:
- Analytical Techniques : High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate this compound from water samples. Validate recovery rates using spiked controls .
- Quantification : Calibrate with certified reference materials (if available) or synthetic standards. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (e.g., LOD = 3× noise; LOQ = 10× noise) .
Q. Table 1: Comparison of Detection Methods
| Method | Sensitivity (LOD) | Matrix Compatibility | Key Reference |
|---|---|---|---|
| LC-MS/MS | 0.1 ng/L | Water, biomass | |
| ELISA | 1.0 ng/L | Water | – |
| MALDI-TOF | 10 ng/L | Biomass | – |
Q. What is the ecological significance of this compound in cyanobacterial blooms?
Methodological Answer:
- Field Studies : Conduct longitudinal sampling during bloom events to correlate this compound concentrations with environmental parameters (e.g., pH, temperature, nutrient levels). Use multivariate statistical analysis (e.g., PCA) to identify driving factors .
- Laboratory Assays : Test allelopathic effects by co-culturing cyanobacteria (e.g., Microcystis) with competing phytoplankton. Measure growth inhibition via cell counts or chlorophyll-a fluorescence .
- Ecotoxicology : Assess impacts on aquatic invertebrates (e.g., Daphnia) using standardized OECD toxicity tests. Compare LC50 values with microcystins to evaluate relative risk .
Q. How can researchers ensure accurate structural characterization of this compound?
Methodological Answer:
- Spectroscopic Analysis : Combine NMR (1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to resolve cyclic peptide structures. Assign stereochemistry via Marfey’s reagent derivatization .
- Stability Testing : Expose purified this compound to varying pH, UV light, and temperatures. Monitor degradation via LC-MS and quantify half-life under environmental conditions .
Advanced Research Questions
Q. What experimental approaches can elucidate the biosynthesis pathway of this compound?
Methodological Answer:
- Genomic Mining : Use genome sequencing of this compound-producing strains (e.g., Oscillatoria) to identify non-ribosomal peptide synthetase (NRPS) gene clusters. Validate via gene knockout and heterologous expression .
- Isotope Labeling : Feed 13C-labeled amino acids to cyanobacterial cultures and track incorporation into this compound using NMR or LC-MS .
Q. How does this compound interact with other cyanobacterial metabolites (e.g., microcystins) in mixed blooms?
Methodological Answer:
- Co-occurrence Analysis : Perform metabolomic profiling of bloom samples using untargeted LC-HRMS. Apply network analysis (e.g., Spearman correlations) to identify metabolite clusters .
- Synergistic Toxicity : Test binary mixtures of this compound and microcystins in cell-based assays (e.g., hepatocyte viability). Use Chou-Talalay models to calculate combination indices .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis : Systematically review literature to identify variability in bioassay conditions (e.g., cell lines, exposure durations). Use random-effects models to quantify heterogeneity .
- Replication Studies : Reproduce key experiments under standardized protocols. Publish negative results to reduce publication bias .
Q. What experimental designs are optimal for studying this compound’s mechanism of toxicity?
Methodological Answer:
- Omics Integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) in exposed model organisms (e.g., zebrafish). Use pathway enrichment tools (e.g., KEGG) to identify disrupted biological processes .
- Molecular Docking : Predict protein targets (e.g., proteases) using in silico docking software (e.g., AutoDock Vina). Validate via competitive binding assays .
Q. How can extraction and purification protocols for this compound be optimized?
Methodological Answer:
- Fractionation Strategies : Employ bioassay-guided fractionation using cytotoxicity or enzyme inhibition assays. Optimize solvent systems (e.g., acetonitrile/water gradients) for HPLC .
- Quality Control : Validate purity (>95%) via dual detection (UV + MS) and orthogonal methods (e.g., capillary electrophoresis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
